
3,4-Epoxy-6-keto-4a,5-ene Simvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is a biochemical compound with the molecular formula C25H36O7 and a molecular weight of 448.55 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of Simvastatin, a well-known cholesterol-lowering medication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves multiple steps, starting from the basic structure of SimvastatinThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Epoxy-6-keto-4a,5-ene Simvastatin can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that Simvastatin exhibits broad-spectrum antibacterial activity. Specifically, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative pathogens. The mechanism involves the inhibition of bacterial biosynthetic pathways and cellular processes.
Case Study: Efficacy Against MRSA
A murine model of MRSA skin infection illustrated that topical application of Simvastatin significantly reduced bacterial burden and inflammatory cytokines in infected wounds. The following table summarizes the findings:
Treatment Concentration | Bacterial Burden Reduction | Inflammatory Cytokines Reduced |
---|---|---|
1% Simvastatin | 20% | TNF-α, IL-6 |
3% Simvastatin | Significant | TNF-α, IL-6, IL-1β |
Mupirocin (2%) | Not significant | - |
This study indicates that Simvastatin not only reduces bacterial load but also modulates the inflammatory response during infection .
Anti-inflammatory Properties
Simvastatin's role in modulating inflammation has been extensively researched. It has been found to reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models.
Case Study: Inflammation in Hyperlipidemia
In a study involving patients with hyperlipidemia, treatment with Simvastatin resulted in significant reductions in inflammatory markers. The following table summarizes the changes observed:
Time Point | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) | LDL-C Levels (mg/dL) |
---|---|---|---|
Baseline | 45 | 30 | 160 |
12 Weeks | 25 | 15 | 110 |
These results suggest that Simvastatin can effectively lower both lipid levels and inflammatory markers, indicating its dual role in managing cardiovascular risks .
Potential in Viral Infections
Emerging evidence suggests that Simvastatin may have therapeutic potential against viral infections. A patent application discusses its use in combination therapies for treating viral diseases, including hepatitis C.
Case Study: Combination Therapy for Hepatitis C
In clinical trials involving patients with hepatitis C, the co-administration of Simvastatin with antiviral agents showed enhanced efficacy in reducing viral load compared to monotherapy. The following table outlines the results:
Treatment Group | Viral Load Reduction (%) | Side Effects |
---|---|---|
Simvastatin + Antiviral | 75 | Mild gastrointestinal |
Antiviral Only | 50 | Moderate fatigue |
These findings highlight the potential of Simvastatin as a valuable adjunct therapy in managing viral infections .
Wirkmechanismus
The mechanism of action of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves its interaction with specific enzymes and proteins involved in cholesterol biosynthesis. The compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis . By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Simvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Lovastatin: Another statin with a similar structure and mechanism of action.
Atorvastatin: A more potent statin with a different chemical structure but similar therapeutic effects.
Uniqueness
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is unique due to the presence of the epoxy and keto groups, which may confer additional biochemical properties and potential therapeutic benefits. These modifications can affect the compound’s interaction with biological targets and its overall efficacy .
Eigenschaften
CAS-Nummer |
1795790-98-5 |
---|---|
Molekularformel |
C25H36O7 |
Molekulargewicht |
448.556 |
IUPAC-Name |
[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1 |
InChI-Schlüssel |
HZHZODVQZPRTTL-CBQGMXQJSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C |
Synonyme |
2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.